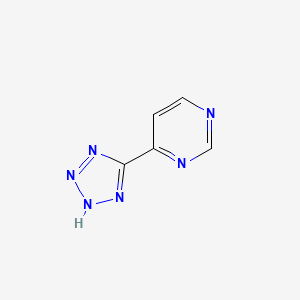

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a heterocyclic compound that contains both a tetrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with sodium azide under specific conditions. One common method includes the use of organic solvents such as dimethylformamide (DMF) and catalysts like zinc salts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and organic solvents like DMF. Reaction conditions often involve elevated temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is being explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(1H-1,2,3,4-tetrazol-5-yl)pyridine

- 4-(2H-tetrazol-5-yl)butanoic acid

- 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine

Uniqueness

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is unique due to the presence of both a tetrazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and cardiotonic effects, supported by data from various studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A comprehensive evaluation was conducted on a series of synthesized tetrazolo[1,5-a]pyrimidines for their anticancer properties.

Cytotoxicity Assays

The cytotoxic activity of these compounds was assessed using the MTT assay against several human cancer cell lines including HCT-116 (colon), MCF-7 (breast), MDA-MB-231 (breast), and A549 (lung) cells. The results indicated that certain compounds exhibited potent anticancer activities:

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 4b | HCT-116 | 0.15 | More potent |

| 4h | HCT-116 | 0.20 | More potent |

| 4a | A549 | 0.18 | Comparable |

| 4c | MCF-7 | 0.25 | Slightly less potent |

| 4e | MCF-7 | 0.30 | Slightly less potent |

These findings suggest that the tetrazolopyrimidine scaffold is an effective structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Several studies have reported their effectiveness against a range of bacterial and fungal strains.

In Vitro Studies

Tetrazole derivatives were tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed promising antibacterial and antifungal activities:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 8a | Staphylococcus aureus | 20 |

| 9b | Escherichia coli | 22 |

| 9e | Candida albicans | 18 |

These compounds were found to be more effective than standard antibiotics like ampicillin and fluconazole in some cases .

Cardiotonic Activity

Another area of interest is the cardiotonic potential of tetrazole-based compounds. A study focused on the inhibition of phosphodiesterase enzymes (PDE3A and PDE3B), which are critical in cardiac function regulation.

PDE Inhibition Studies

The synthesized derivatives were evaluated for their inhibitory effects on PDE3A and PDE3B:

| Compound | PDE3A IC50 (µM) | PDE3B IC50 (µM) |

|---|---|---|

| 6d | 0.24 | 2.34 |

| 6a | 1.50 | 10.00 |

Compound 6d exhibited the most potent inhibition against PDE3A compared to PDE3B, indicating its potential as a cardiotonic agent .

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYLJWSPZRCEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.